オキシベンダゾール

説明

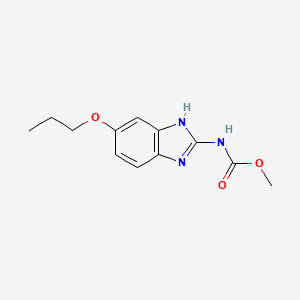

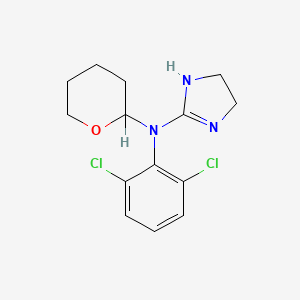

Oxibendazole is a benzimidazole drug that is used to protect against roundworms, strongyles, threadworms, pinworms, and lungworm infestations in horses and some domestic pets . It is usually white to yellowish in appearance and may take the form of a powder, tablet, or paste .

Synthesis Analysis

The synthesis of Oxibendazole involves several steps . 4‑Hydroxyacetamide is alkylated with n-propyl bromide in the presence of potassium hydroxide to give the ether. Nitration of this product with nitric and sulfuric acids proceeds at the position ortho to the amide group, which is then reduced with SnCl2 to yield the phenylenediamine derivative .Molecular Structure Analysis

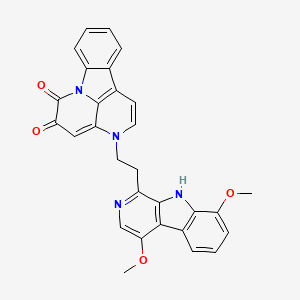

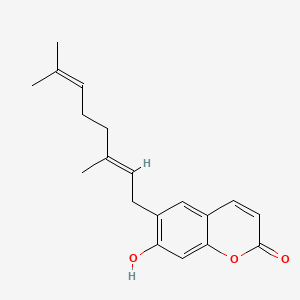

Oxibendazole belongs to the class of organic compounds known as 2-benzimidazolylcarbamic acid esters . These are aromatic heteropolycyclic compounds that contain a carbamic acid ester group, which is N-linked to the C2-atom of a benzimidazole moiety .Chemical Reactions Analysis

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .Physical And Chemical Properties Analysis

Oxibendazole has a molecular formula of C12H15N3O3 and a molar mass of 249.270 g·mol−1 . It is usually white to yellowish in appearance .科学的研究の応用

腸内寄生虫感染症の治療

オキシベンダゾールは現在、腸内寄生虫感染症の治療薬として第III相試験が行われています . オキシベンダゾールは、チューブリンのコルヒチン感受性部位に結合することで、チューブリンの重合または微小管への集合を阻害し、寄生虫の表皮および腸細胞に退行性変化を引き起こすことで作用します . これにより、感受性の寄生虫の幼虫および成虫におけるグルコースの取り込みが阻害され、グリコーゲン貯蔵が枯渇します .

獣医学的用途

オキシベンダゾールは、獣医学的用途でも承認されています . 動物におけるさまざまな寄生虫感染症の治療に使用され、家畜やペットの健康と福祉に貢献しています。

がん研究

最近の研究では、オキシベンダゾールは悪性腫瘍の治療に有望であることが示されています . 特に、ヒトアンドロゲン非依存性前立腺がん細胞株において、前立腺がん細胞の増殖を抑制することが判明しています .

製剤研究

オキシベンダゾールの溶解度は、その製剤と密接に関連しています . さまざまな溶媒におけるオキシベンダゾールの溶解度を測定および相関付ける研究が行われています。これは、医療および獣医学的用途における効果的な送達にとって重要です .

熱力学研究

オキシベンダゾールに関する研究は、熱力学に対する理解にも貢献しています . 研究により、オキシベンダゾールの溶解は吸熱的でエントロピーに有利なプロセスであることが判明しました .

分子間相互作用研究

さまざまな溶媒におけるオキシベンダゾールの溶解度データは、溶質-溶媒間の分子間相互作用を分析するために使用できます . この情報は、物理化学の分野で価値があり、新しい薬剤や製剤の設計に役立ちます。

作用機序

Target of Action

Oxibendazole primarily targets the tubulin beta-4B chain in organisms . Tubulin is a structural protein of microtubules, which are important organelles involved in the motility, division, and secretion processes of cells in all living organisms .

Mode of Action

Oxibendazole interacts with its target by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm .

Biochemical Pathways

The inhibition of microtubule assembly by Oxibendazole affects the uptake of glucose by the larval and adult stages of the susceptible parasites, leading to the depletion of their glycogen stores . This blocks the energy management mechanism of the worms, which are then paralyzed and eventually die or are expelled .

Pharmacokinetics

Oxibendazole, like most benzimidazoles, is almost insoluble in water and is poorly absorbed into the bloodstream when administered orally .

Result of Action

The molecular and cellular effects of Oxibendazole’s action include degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes . These changes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth . Due to diminished energy production, the parasite is immobilized and eventually dies .

Action Environment

The action, efficacy, and stability of Oxibendazole can be influenced by environmental factors. For instance, the rate of passage of Oxibendazole is slowed by the rumen or cecum in ruminants and horses, which increases its efficacy against immature and arrested larvae and adult nematodes .

将来の方向性

特性

IUPAC Name |

methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045625 | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

20559-55-1 | |

| Record name | Oxibendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxibendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxibendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxibendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022N12KJ0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)